molecular formula C21H25Cl2N3O B14195994 4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide CAS No. 923024-53-7

4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide

Cat. No.: B14195994
CAS No.: 923024-53-7
M. Wt: 406.3 g/mol
InChI Key: SPKBJLIQPBEEMR-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and a butanamide moiety attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Amidation: The benzylpiperazine intermediate is reacted with 2,4-dichlorobenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide
  • This compound analogs
  • Other piperazine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyl and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

923024-53-7

Molecular Formula

C21H25Cl2N3O

Molecular Weight

406.3 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(2,4-dichlorophenyl)butanamide

InChI

InChI=1S/C21H25Cl2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)7-4-10-25-11-13-26(14-12-25)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,24,27)

InChI Key

SPKBJLIQPBEEMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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